

DC-TEADin04: A Technical Overview of its Role in Modulating YAP/TAZ Activity

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Compound of Interest

Compound Name: DC-TEADin04

Cat. No.: B12382136

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **DC-TEADin04**, a small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. Here, we delve into its mechanism of action, its impact on the Hippo-YAP/TAZ signaling pathway, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in oncology and related drug discovery fields.

Core Concepts: The Hippo-YAP/TAZ Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The core of this pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).

When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. However, when the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus. Lacking their own DNA-binding domains, YAP/TAZ must associate with DNA-binding partners to regulate gene expression. The primary partners for their oncogenic activity are the TEAD family of transcription factors

(TEAD1-4). The formation of the YAP/TAZ-TEAD complex is a pivotal event, driving the transcription of genes that promote cell proliferation, survival, and migration.

DC-TEADin04: A Modulator of TEAD Function

DC-TEADin04 has been identified as a molecule that exhibits weak inhibitory activity against the autopalmitylation of TEAD4.^[1] Palmitoylation of TEAD transcription factors is a crucial post-translational modification that influences their stability, localization, and interaction with YAP/TAZ. By inhibiting this process, **DC-TEADin04** can indirectly modulate the transcriptional output of the YAP/TAZ-TEAD complex.

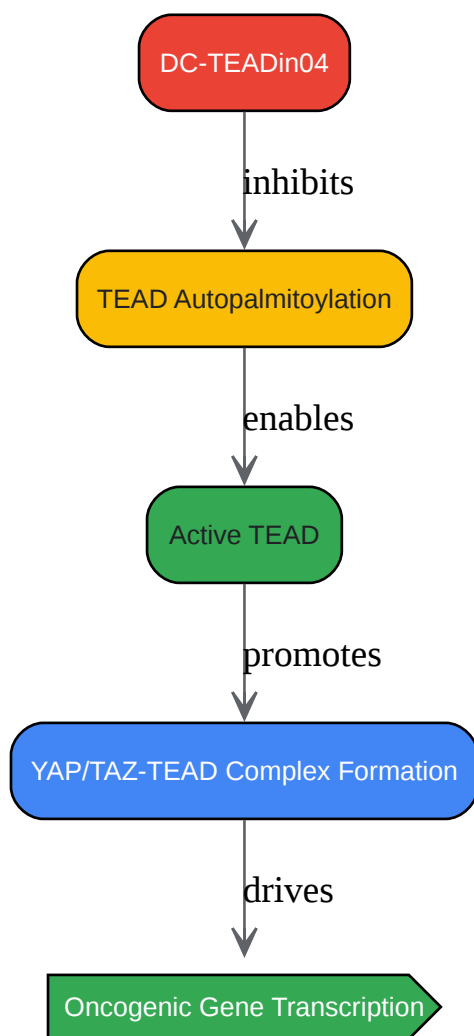
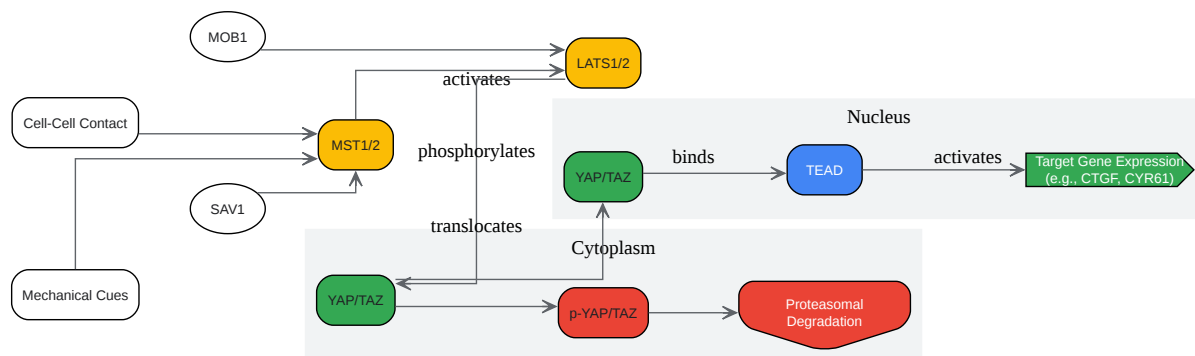
Quantitative Data on DC-TEADin04 Activity

The currently available data on the direct activity of **DC-TEADin04** is summarized in the table below. It is important to note that comprehensive dose-response data, such as IC50 values for the inhibition of YAP/TAZ-TEAD complex formation or downstream gene expression, are not yet publicly available.

Compound	Target	Assay Type	Concentration	Result	Reference
DC-TEADin04	TEAD4	Palmitoylation Assay	800 nM	25.2% inhibition	^[1]

Visualizing the Molecular Landscape

To better understand the context of **DC-TEADin04**'s action, the following diagrams illustrate the Hippo-YAP/TAZ signaling pathway and the proposed mechanism of the inhibitor.



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References

- 1. medchemexpress.com [medchemexpress.com]
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